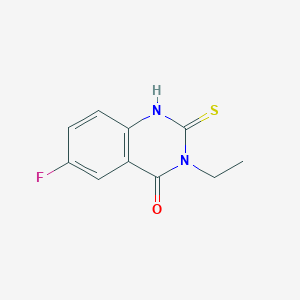

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-ethyl-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c1-2-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15/h3-5H,2H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRJYXLUJMYZOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 6-fluoro-2-mercaptoquinazolin-4-one with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies suggest that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess its antibacterial potency, revealing substantial inhibition zones comparable to standard antibiotics .

Enzyme Inhibition

Another notable application is the inhibition of specific enzymes such as carbonic anhydrase II. The inhibition potential is measured using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. This property is particularly relevant in drug design for conditions like glaucoma and obesity .

Material Science Applications

In material science, the unique properties of this compound make it a suitable candidate for developing new materials:

Polymerization Studies

The compound can act as a monomer or additive in polymer chemistry, potentially enhancing the thermal stability and mechanical properties of polymers. Research into its polymerization behavior could lead to innovative materials with tailored characteristics for industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Activity | MCF-7 Cell Line | Showed significant growth inhibition with an IC50 value indicating potent anticancer effects. |

| Antimicrobial Testing | Various Bacterial Strains | Demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli with larger inhibition zones than control groups. |

| Enzyme Inhibition | Carbonic Anhydrase II | Exhibited competitive inhibition with promising IC50 values suggesting potential therapeutic use in enzyme-related disorders. |

Mechanism of Action

The mechanism of action of 3-ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Substitutional Analysis

The quinazolin-4-one core is common among the compared compounds, but substituent variations critically impact their biological and physicochemical properties:

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives

Key Observations:

- 6-Substituent : The fluoro group introduces strong electron-withdrawing effects, which could stabilize the molecule and influence binding interactions compared to nitro () or methyl () substituents.

- 2-Substituent : The sulfanyl group (-SH) in the target compound may facilitate hydrogen bonding or redox interactions, contrasting with sulfonamide () or sulfanylidene () moieties in analogs.

Physicochemical Properties

- Stability : The 6-fluoro substituent could enhance stability against oxidative degradation compared to nitro groups (), which are prone to reduction .

Biological Activity

3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 926263-12-9) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 224.25 g/mol. The compound features a quinazolinone core structure, which is known for its diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiviral Activity : Research indicates that quinazolinone derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds with similar structures have shown efficacy against viruses like herpes simplex virus (HSV) and respiratory syncytial virus (RSV) through inhibition of viral polymerases and other essential viral proteins .

- Antimicrobial Properties : The presence of sulfur in the structure may enhance the antimicrobial activity, making it a candidate for further studies against bacterial pathogens. Compounds in this class have been noted for their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Some derivatives of quinazolinones have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Target | Methodology | Findings |

|---|---|---|---|

| Study 1 | HSV | Plaque Reduction Assay | Demonstrated significant reduction in plaque formation at concentrations as low as 10 µM. |

| Study 2 | Bacterial Strains | Disk Diffusion Method | Showed inhibition zones against Gram-positive bacteria, indicating potential as an antibiotic agent. |

| Study 3 | Cytokine Production | ELISA | Reduced levels of pro-inflammatory cytokines in treated macrophages compared to controls. |

Case Studies

- Antiviral Efficacy Against HSV : In a controlled study, this compound was tested against HSV types 1 and 2. Results showed a dose-dependent decrease in viral load, with an EC50 value indicating effective antiviral activity at micromolar concentrations .

- Bacterial Inhibition : A case study involving various bacterial strains demonstrated that this compound could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one?

A combination of Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is critical. For instance, IR identifies functional groups like sulfanyl (S-H stretch ~2500 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹). NMR resolves substituent positions (e.g., ethyl and fluorine effects on chemical shifts). MS confirms molecular weight and fragmentation patterns. Quantitative analysis can use UV-Vis spectrophotometry at λ = 254 nm in acidic media .

Q. How can reaction conditions be optimized during synthesis to maximize yield?

Employ response surface methodology (RSM) to model variables like temperature, time, and reagent ratios. For example, a central composite design (CCD) can identify optimal nitration conditions (40°C, 4.5 hours) while minimizing byproducts like dinitro derivatives. Steepest ascent experiments along the response surface enhance efficiency .

Q. What solvents and catalysts are effective for synthesizing quinazolinone derivatives?

Polar aprotic solvents (e.g., DMSO, ethanol) improve solubility of intermediates. Activated carbon or acid catalysts (e.g., HCl) are effective for nitration or sulfanylation. Solvent choice impacts reaction kinetics; ethanol reduces side reactions compared to DMSO in cyclization steps .

Advanced Questions

Q. How to address discrepancies in NMR data when confirming substituent positions on the quinazolinone ring?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For fluorine-induced shifts, compare experimental data with computational predictions (DFT-based NMR simulations). Deuterated solvents (e.g., DMSO-d₆) reduce interference. Contradictions in NOESY/ROESY data may indicate dynamic conformational changes .

Q. What crystallographic challenges arise during X-ray refinement of this compound, and how are they resolved?

Twinning or disordered solvent molecules complicate refinement. SHELXL’s TWIN and PART commands can model twinned data. High-resolution datasets (≤1.0 Å) improve electron density maps. For flexible substituents (e.g., ethyl groups), isotropic displacement parameters and restraints (DFIX, SADI) enhance model accuracy .

Q. How to design experiments to minimize byproduct formation during fluorination or sulfanylation?

Use in-situ monitoring (e.g., TLC, HPLC) to track reaction progress. Fluorination at lower temperatures (≤60°C) reduces electrophilic side reactions. For sulfanylation, thiourea derivatives as sulfur sources minimize oxidation to disulfides. Kinetic studies under varying pH and solvent polarity can isolate rate-determining steps .

Q. What mechanistic insights explain the biological activity of this compound against enzyme targets?

Molecular docking studies suggest the sulfanyl and carbonyl groups form hydrogen bonds with active-site residues (e.g., kinase ATP-binding pockets). Fluorine’s electronegativity enhances binding affinity via polar interactions. In vitro assays (e.g., enzyme inhibition IC₅₀) combined with QSAR models validate target specificity .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on optimal nitration/sulfanylation temperatures for quinazolinones?

Contradictions often arise from differing substituent electronic effects. For electron-deficient rings (e.g., fluoro-substituted), lower temperatures (30–50°C) prevent over-nitration. Meta-analysis of published datasets using multivariate regression identifies dominant factors (e.g., steric hindrance vs. ring activation) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.